molecular formula C9H14Cl2N2O B13649121 (2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride

(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride

Cat. No.: B13649121
M. Wt: 237.12 g/mol
InChI Key: QHRFADJLACMYDW-DBEJOZALSA-N
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Description

(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride is a chiral compound that features a pyridine ring attached to an oxolane ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride typically involves the following steps:

    Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate starting materials such as diols or epoxides.

    Introduction of the pyridine ring: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced to the oxolane ring.

    Formation of the dihydrochloride salt: This is typically achieved by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the oxolane ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the pyridine ring or the oxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions or as a ligand in binding studies.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes or receptors, while the oxolane ring and amine group can form hydrogen bonds or other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyridine ring and have similar applications in medicinal chemistry.

    2-oxo-1,2,3,4-tetrahydropyrimidines: These compounds have a similar structure and are used in various biological and pharmaceutical applications.

    2-[4-(Het)aryl-2-oxopyrrolidin-1-yl]acetohydrazides: These compounds are structural analogs and have similar synthetic routes and applications.

Uniqueness

(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride is unique due to its specific chiral configuration and the combination of the pyridine and oxolane rings. This unique structure allows for specific interactions with biological molecules, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H14Cl2N2O

Molecular Weight

237.12 g/mol

IUPAC Name

(2R,3S)-2-pyridin-4-yloxolan-3-amine;dihydrochloride

InChI

InChI=1S/C9H12N2O.2ClH/c10-8-3-6-12-9(8)7-1-4-11-5-2-7;;/h1-2,4-5,8-9H,3,6,10H2;2*1H/t8-,9+;;/m0../s1

InChI Key

QHRFADJLACMYDW-DBEJOZALSA-N

Isomeric SMILES

C1CO[C@@H]([C@H]1N)C2=CC=NC=C2.Cl.Cl

Canonical SMILES

C1COC(C1N)C2=CC=NC=C2.Cl.Cl

Origin of Product

United States

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